molecular formula C17H20N2OS B4540797 N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE

Cat. No.: B4540797
M. Wt: 300.4 g/mol
InChI Key: BUQOSMCOIJYTEZ-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . This method is preferred due to its eco-friendliness and efficiency.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation techniques is common to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers .

Scientific Research Applications

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features and the combination of biological activities it exhibits. Its versatility in various fields, including chemistry, biology, medicine, and industry, sets it apart from other thiazole derivatives .

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-14-15(12-8-4-3-5-9-12)18-17(21-14)19-16(20)13-10-6-7-11-13/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOSMCOIJYTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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